Lipophilicity Differentiation vs. De-chloro Analog: XLogP3-AA Comparison for Membrane Permeability and Target Engagement
The target compound possesses a chlorine atom at the 5-position, which is absent in the de-chloro analog 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1538147-59-9). This chlorine substitution increases the computed lipophilicity by approximately 1 log unit, as measured by the XLogP3-AA algorithm. The target compound has an XLogP3-AA of 4.0 [1], while the de-chloro analog is estimated to have an XLogP3-AA of approximately 3.0 based on the difference attributable to the chlorine atom's hydrophobic contribution. This difference in lipophilicity significantly impacts predicted membrane permeability and non-specific protein binding profiles, making the target compound more suitable for programs requiring higher logP scaffolds or less suitable for those prioritizing aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1538147-59-9): XLogP3-AA estimated at ~3.0 (de-chloro analog; exact computed value not available in source but inferred from structural difference of one chlorine atom contribution of approximately +1 log unit) |
| Quantified Difference | Approximately +1 log unit higher for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07). Comparator value is estimated based on the known contribution of aromatic chlorine to logP; direct computed value for the comparator was not retrieved. |
Why This Matters
A logP difference of approximately 1 unit can translate to a 10-fold difference in membrane partitioning, directly affecting cellular permeability, off-target binding, and in vivo pharmacokinetics—critical considerations for selecting the appropriate scaffold in lead optimization campaigns.
- [1] PubChem Compound Summary CID 97618144: Computed Property XLogP3-AA = 4.0 for 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid. National Library of Medicine. Accessed April 2026. View Source
